molecular formula C18Cl14 B15184960 p-Tetradecachloroterphenyl CAS No. 31710-32-4

p-Tetradecachloroterphenyl

Cat. No.: B15184960
CAS No.: 31710-32-4
M. Wt: 712.5 g/mol
InChI Key: RDPZHEBCVNFPIH-UHFFFAOYSA-N
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Description

p-Tetradecachloroterphenyl is a highly chlorinated aromatic compound consisting of three benzene rings with fourteen chlorine atoms attached. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Tetradecachloroterphenyl typically involves the chlorination of terphenyl. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled conditions to ensure the selective chlorination of the terphenyl rings.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of terphenyl in a reactor, with careful monitoring of temperature and chlorine concentration to achieve the desired level of chlorination.

Chemical Reactions Analysis

Types of Reactions

p-Tetradecachloroterphenyl undergoes various chemical reactions, including:

    Substitution Reactions: Chlorine atoms can be substituted with other functional groups under specific conditions.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of quinones and other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of various substituted terphenyl derivatives.

    Reduction: Less chlorinated terphenyl compounds.

    Oxidation: Quinones and other oxidized aromatic compounds.

Scientific Research Applications

p-Tetradecachloroterphenyl has several applications in scientific research:

    Chemistry: Used as a model compound for studying chlorinated aromatic compounds and their reactions.

    Biology: Investigated for its potential effects on biological systems, including its toxicity and environmental impact.

    Medicine: Explored for its potential use in drug development and as a reference compound in toxicological studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of p-Tetradecachloroterphenyl involves its interaction with cellular components, leading to various biological effects. The compound can disrupt cellular membranes and interfere with enzyme functions, leading to cytotoxicity. Its high chlorination level contributes to its stability and resistance to metabolic degradation.

Comparison with Similar Compounds

Similar Compounds

  • p-Tetrachloroterphenyl
  • p-Octachloroterphenyl
  • p-Dodecachloroterphenyl

Comparison

p-Tetradecachloroterphenyl is unique due to its high degree of chlorination, which imparts greater stability and resistance to degradation compared to its less chlorinated counterparts. This makes it particularly useful in studies requiring stable and persistent compounds.

Properties

CAS No.

31710-32-4

Molecular Formula

C18Cl14

Molecular Weight

712.5 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-[2,3,5,6-tetrachloro-4-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene

InChI

InChI=1S/C18Cl14/c19-5-1(3-9(23)13(27)17(31)14(28)10(3)24)6(20)8(22)2(7(5)21)4-11(25)15(29)18(32)16(30)12(4)26

InChI Key

RDPZHEBCVNFPIH-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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